
3-Oxadiamantane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxadiamantane is a derivative of adamantane, a polycyclic hydrocarbon known for its diamond-like structure. This compound is characterized by the presence of an oxygen atom within its diamondoid framework, which significantly alters its chemical and physical properties. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including materials science, chemistry, and nanotechnology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxadiamantane typically involves the functionalization of adamantane. One common method is the oxidation of adamantane using strong oxidizing agents such as nitric acid (HNO₃) or potassium permanganate (KMnO₄). The reaction conditions often require elevated temperatures and controlled environments to ensure the selective incorporation of the oxygen atom into the adamantane framework .
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. These can include catalytic processes that utilize transition metal catalysts to facilitate the oxidation reaction. Additionally, continuous flow reactors may be employed to enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Oxadiamantane undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxygenated derivatives.
Reduction: Reduction reactions can remove oxygen atoms, reverting the compound closer to its adamantane precursor.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Nitric acid (HNO₃), potassium permanganate (KMnO₄)
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a suitable catalyst
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while substitution can produce halogenated compounds .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which 3-Oxadiamantane exerts its effects is primarily through its interaction with molecular targets and pathways. The oxygen atom within its structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. These interactions can affect various biological pathways, making this compound a versatile compound in both chemical and biological contexts .
Comparación Con Compuestos Similares
Adamantane: The parent compound, known for its stability and diamond-like structure.
Oxatriamantane: Another oxygenated derivative with a more complex structure.
Dehydroadamantane: A derivative with double bonds, increasing its reactivity.
Uniqueness: 3-Oxadiamantane stands out due to its specific oxygen incorporation, which imparts unique chemical and physical properties. This makes it more reactive and versatile compared to its non-oxygenated counterparts, allowing for a broader range of applications in various fields .
Propiedades
Número CAS |
76173-17-6 |
|---|---|
Fórmula molecular |
C13H18O |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
3-oxapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane |
InChI |
InChI=1S/C13H18O/c1-6-2-11-9-4-7-5-10(8(1)9)12(3-6)13(11)14-7/h6-13H,1-5H2 |
Clave InChI |
NSPQAAVOTSBTKB-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3C4C1C5CC(C4)OC3C5C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,5R)-2-Methyl-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14447240.png)
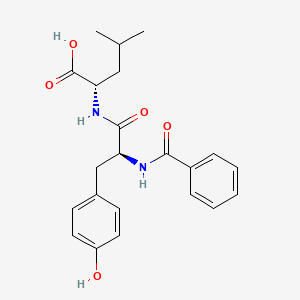
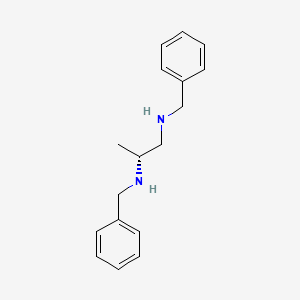
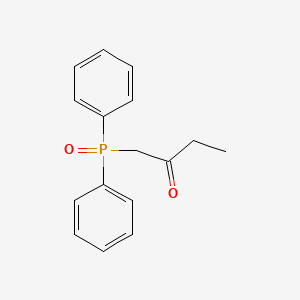
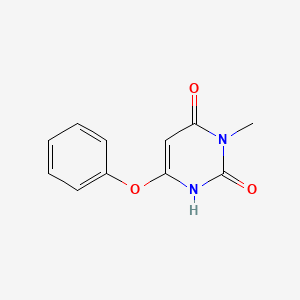
![N-[8-[(2,4-dinitrophenyl)hydrazinylidene]octylideneamino]-2,4-dinitroaniline](/img/structure/B14447258.png)
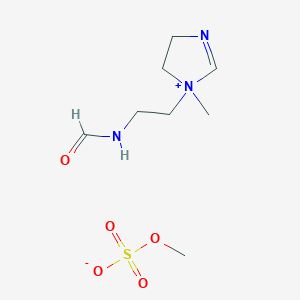


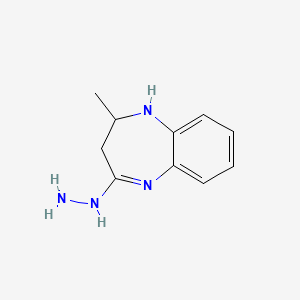
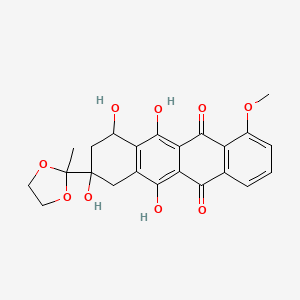
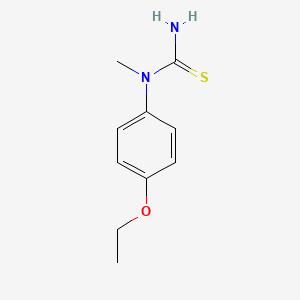
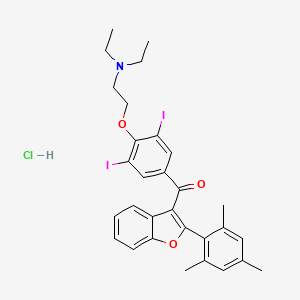
![5-Chloropyrazino[2,3-F]quinoxaline](/img/structure/B14447311.png)
